molecular formula C16H17N7O B12208129 (4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine

(4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine

Cat. No.: B12208129
M. Wt: 323.35 g/mol
InChI Key: UHAJXTOWKBHYAV-UHFFFAOYSA-N
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Description

(4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine is a complex organic compound that features a morpholine ring, a pteridine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pteridine core, followed by the introduction of the morpholine and pyridine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, and bases such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: Similar structure but lacks the pteridine ring.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyrimidine ring instead of a pteridine ring.

Uniqueness

(4-Morpholin-4-ylpteridin-2-yl)(3-pyridylmethyl)amine is unique due to the presence of the pteridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C16H17N7O

Molecular Weight

323.35 g/mol

IUPAC Name

4-morpholin-4-yl-N-(pyridin-3-ylmethyl)pteridin-2-amine

InChI

InChI=1S/C16H17N7O/c1-2-12(10-17-3-1)11-20-16-21-14-13(18-4-5-19-14)15(22-16)23-6-8-24-9-7-23/h1-5,10H,6-9,11H2,(H,19,20,21,22)

InChI Key

UHAJXTOWKBHYAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=NC=CN=C32)NCC4=CN=CC=C4

Origin of Product

United States

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